![molecular formula C44H70O16 B565792 Polyphyllin II CAS No. 76296-72-5](/img/structure/B565792.png)
Polyphyllin II
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Overview
Description
Polyphyllin II (PPII) is a significant saponin in Rhizoma Paridis and has toxic effects on various cancer cells . It induces apoptosis through caspases activation and cell-cycle arrest .
Synthesis Analysis
Polyphyllin biosynthesis often occurs in response to tissue-specific combinatorial developmental cues that are transcriptionally regulated . The biosynthetic pathway of polyphyllins begins with the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate .
Molecular Structure Analysis
The molecular weight of Polyphyllin II is 855.02, and its molecular formula is C44H70O16 .
Chemical Reactions Analysis
Polyphyllin II has been found to have dynamic concentrations across developmental stages . The optimum harvest time of P. polyphylla var. yunnanensis, from which Polyphyllin II is extracted, is 8 years due to the highest yield of four active components .
Physical And Chemical Properties Analysis
Polyphyllin II is a solid, white to off-white substance . It is soluble in DMSO .
Scientific Research Applications
Anticancer Activity in Hepatocellular Carcinoma
Polyphyllin II (PPII) has been shown to inhibit cell proliferation in human hepatocellular carcinoma cells (SMCC-7721) by regulating the PI3K/mTOR signaling pathway. Additionally, it can exert antitumor effects by inhibiting the AKT/NF-κB signaling pathway .
Apoptosis Induction in Glioma Cells
Research indicates that Polyphyllin II promotes Ros-mediated apoptosis of Bax/Cyt-c cells, which leads to the inhibition of glioma cell growth and invasion .
Anti-Colorectal Cancer Effects
Although not extensively reported, Polyphyllin II has demonstrated anti-cancer activity against colorectal cancer (CRC) cells, inducing protective autophagy and apoptosis via specific molecular pathways .
4. Separation and Purification for Medical Use An environmentally friendly and economical method has been developed for separating and purifying Polyphyllin II from Paris polyphylla var. yunnanensis extract, which is critical for its application in medical research .
Mechanism of Action
Target of Action
Polyphyllin II (PPII) is a natural steroidal saponin that primarily targets the PI3K/AKT/mTOR and STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making them important targets for cancer therapy .
Mode of Action
PPII interacts with its targets by inhibiting their signaling. It has been shown to lower the protein levels of phospho-Src (Tyr416), phospho-JAK2 (Tyr1007/1008), phospho-STAT3 (Tyr705), and STAT3-targeted molecules in cancer cells . This inhibition leads to changes in cell behavior, including cell cycle arrest and apoptosis .
Biochemical Pathways
The PI3K/AKT/mTOR and STAT3 pathways are key biochemical pathways affected by PPII. Inhibition of these pathways by PPII induces protective autophagy and apoptosis in cancer cells . Additionally, PPII has been found to downregulate cofilin activity, which is implicated in the inhibition of cancer cell motility .
Pharmacokinetics
The pharmacokinetics of PPII have been studied in rats. After oral administration of P. polyphylla extract, the bioavailability of PPII was found to be less than 1% . This low bioavailability is partly due to hydrolysis by intestinal flora . The compound was predominantly distributed in the liver and lungs .
Result of Action
The molecular and cellular effects of PPII’s action include inhibition of cell proliferation, induction of cell cycle arrest, apoptosis, and protective autophagy in cancer cells . In liver cancer cells, PPII has been shown to suppress cell viability and induce significant cell death .
Safety and Hazards
properties
IUPAC Name |
2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKXNOOUWFJCMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673072 |
Source
|
Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chonglou saponin II | |
CAS RN |
76296-72-5 |
Source
|
Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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